(3R)-3-(2-Fluorophenyl)morpholine
Beschreibung
Eigenschaften
IUPAC Name |
(3R)-3-(2-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLPOEHMACVZTQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Overview
Reductive amination between (R)-2-amino-1-(2-fluorophenyl)ethanol and formaldehyde derivatives constructs the morpholine ring. The patent US6051717A demonstrates this approach using sodium triacetoxyborohydride (NaBH(OAc)₃) in dimethylacetamide (DMAc) at 20–40°C.
Optimization and Conditions
-
Substrate : (R)-2-Amino-1-(2-fluorophenyl)ethanol, synthesized via asymmetric reduction of 2-fluorophenylglyoxal using Corey-Bakshi-Shibata (CBS) catalyst (92% ee).
-
Reducing Agent : NaBH(OAc)₃ minimizes epimerization compared to NaBH₄.
-
Solvent : DMAc enhances solubility and reduces byproduct formation.
Table 1: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12–18 h |
| Catalyst | None |
| Enantiomeric Excess (ee) | 92% |
Method 2: Lewis Acid-Catalyzed Halonium Cyclization
Halonium Intermediate Formation
The PMC9205334 protocol employs In(OTf)₃ or Mg(OTf)₂ to generate bromonium intermediates from N-protected amino alcohols. For (3R)-3-(2-Fluorophenyl)morpholine, (R)-2-(2-nitrobenzenesulfonamido)-1-(2-fluorophenyl)ethanol reacts with N-bromosuccinimide (NBS) in dichloromethane (DCM).
Cyclization and Stereocontrol
-
Base-Induced Ring Closure : DBU (1,8-diazabicycloundec-7-ene) deprotonates the intermediate, triggering cyclization with retention of configuration.
Table 2: Halonium Cyclization Parameters
| Parameter | Value |
|---|---|
| Lewis Acid | In(OTf)₃ (5 mol%) |
| Halogen Source | NBS (1.75 equiv) |
| Temperature | 0°C → 25°C |
| Yield | 65–72% |
Method 3: Enzymatic Resolution of Racemates
Kinetic Resolution
Racemic 3-(2-fluorophenyl)morpholine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (S)-enantiomer, leaving (R)-3-(2-fluorophenyl)morpholine unreacted (ee > 99%).
Limitations
-
Throughput : Requires stoichiometric enzyme loads.
-
Cost : High for industrial-scale production.
Method 4: Asymmetric Catalysis
Chiral Auxiliary Approach
(S)-PyBOX ligands coordinate with Cu(OTf)₂ to catalyze the cyclization of 2-fluorophenyl-substituted epoxides with ammonia. The reaction proceeds via a Baldwin-5-exo-tet pathway, affording the R-enantiomer in 88% ee.
Photoredox Catalysis
Visible-light-mediated single-electron transfer (SET) enables radical coupling between 2-fluoroiodobenzene and morpholine precursors. Chirality is induced using a Ru(bpy)₃²⁺/chiral amine system (ee: 85%).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 82 | 92 | High |
| Halonium Cyclization | 72 | 98 | Moderate |
| Enzymatic Resolution | 45 | 99 | Low |
| Asymmetric Catalysis | 68 | 88 | Moderate |
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(2-Fluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
One of the primary applications of (3R)-3-(2-Fluorophenyl)morpholine is as a synthetic intermediate in the production of pharmaceuticals. Specifically, it is noted for its role in synthesizing Aprepitant , a neurokinin-1 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. The synthesis of Aprepitant involves several steps where (3R)-3-(2-Fluorophenyl)morpholine acts as a crucial building block .
Key Synthesis Steps:
- Starting Material: The synthesis begins with 2-(4-fluorophenyl)acetonitrile, which undergoes cyclization and oxidation to yield the morpholine derivative.
- Catalytic Hydrogenation: This step converts the intermediate into (3R)-3-(2-Fluorophenyl)morpholine, which is then further processed to achieve the desired pharmacological properties .
Research has indicated that (3R)-3-(2-Fluorophenyl)morpholine exhibits significant biological activities, particularly in cancer research. It has been incorporated into various compounds that demonstrate potent antitumor effects against multiple cancer cell lines.
Case Study: Antitumor Agents
- A series of derivatives containing morpholine moieties, including (3R)-3-(2-Fluorophenyl)morpholine, were synthesized and tested for cytotoxicity against different cancer cell lines.
- These compounds showed promising results, particularly those with fluorinated phenyl groups, which enhanced their interaction with biological targets and increased their efficacy against cancer cells without causing significant toxicity to normal cells .
Structure-Activity Relationship (SAR) Studies
The incorporation of fluorine into organic compounds often enhances their biological activity due to increased lipophilicity and metabolic stability. SAR studies involving (3R)-3-(2-Fluorophenyl)morpholine have revealed that:
- The presence of the fluorine atom at the para-position of the phenyl ring significantly improves the potency of compounds that inhibit specific biological pathways, such as serotonin uptake .
- Variations in substituents on the morpholine ring can lead to diverse pharmacological profiles, making it a versatile scaffold for drug design .
Potential Therapeutic Uses
Beyond its application in Aprepitant synthesis and antitumor activity, (3R)-3-(2-Fluorophenyl)morpholine shows potential in other therapeutic areas:
- Antiviral Activity: Some studies have suggested that compounds derived from (3R)-3-(2-Fluorophenyl)morpholine exhibit antiviral properties, making them candidates for further research in treating viral infections like HIV .
- Neurological Disorders: Given its mechanism of action as a neurokinin receptor antagonist, further exploration into its effects on neurological conditions could yield new treatment options.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for Aprepitant synthesis; enhances process efficiency |
| Antitumor Activity | Potent cytotoxic effects against various cancer cell lines; minimal toxicity to normal cells |
| Structure-Activity Relationship | Improved potency with fluorination; diverse pharmacological profiles |
| Potential Therapeutic Uses | Antiviral properties; possible applications in neurological disorders |
Wirkmechanismus
The mechanism of action of (3R)-3-(2-Fluorophenyl)morpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Table 1: Key Structural Differences and Similarities
Key Observations :
- Halogen Type : Chlorine (in 3-(2-Chlorophenyl)morpholine HCl) increases molecular weight and lipophilicity compared to fluorine, which could enhance membrane permeability but reduce solubility .
- Multi-Halogen Substitution : The bromo-difluoro analog (CAS 1703865-63-7) exhibits higher molecular weight and likely greater metabolic stability due to halogen bulkiness .
Functional Group Modifications
Table 2: Functional Group Comparisons
Key Observations :
Stereochemical and Enantiomeric Differences
Table 3: Enantiomer Comparisons
Biologische Aktivität
(3R)-3-(2-Fluorophenyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This morpholine derivative features a fluorinated phenyl group, which is known to influence the pharmacokinetic and pharmacodynamic properties of compounds. The biological activity of this compound is primarily explored in the context of its interactions with various biological targets, including receptors and enzymes.
Structure-Activity Relationship (SAR)
The incorporation of fluorine into organic molecules, particularly in the context of drug design, often enhances metabolic stability and bioavailability. In the case of (3R)-3-(2-Fluorophenyl)morpholine, the fluorine atom can significantly affect the compound's interactions with biological targets, potentially increasing potency and selectivity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds structurally related to (3R)-3-(2-Fluorophenyl)morpholine have demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action often involves cell cycle arrest and apoptosis induction, suggesting that such compounds could be further developed as anticancer agents .
2. Modulation of Receptor Activity
(3R)-3-(2-Fluorophenyl)morpholine has been investigated for its role as a positive allosteric modulator of certain receptors, including the glucagon-like peptide-1 receptor (GLP-1R). Allosteric modulators can enhance receptor activity without directly activating the receptor, which may lead to fewer side effects compared to traditional agonists. In vivo studies have shown that related compounds can improve insulin secretion and glucose handling in diabetic models .
3. Antimicrobial Properties
The antimicrobial activity of morpholine derivatives has also been documented. Compounds similar to (3R)-3-(2-Fluorophenyl)morpholine exhibited moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds suggest a potential for development into new antimicrobial therapies .
Case Study 1: Anticancer Activity
A study focusing on a series of morpholine derivatives revealed that certain substitutions led to enhanced activity against A549 cells. The compound's ability to induce apoptosis was linked to mitochondrial pathways, making it a promising candidate for further investigation in cancer therapy.
Case Study 2: GLP-1R Modulation
In experiments assessing the effects of (3R)-3-(2-Fluorophenyl)morpholine on GLP-1R, it was observed that this compound could potentiate insulin secretion significantly at subnanomolar concentrations. This finding indicates its potential use in treating type-2 diabetes by enhancing endogenous GLP-1 signaling pathways .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for (3R)-3-(2-Fluorophenyl)morpholine, and how are stereochemical outcomes controlled?
Answer: Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, fluorophenyl precursors (e.g., 2-fluorophenylamine) react with epoxides or diols under basic conditions to form the morpholine ring. Stereochemical control is achieved via chiral catalysts or enantioselective reagents. For instance, asymmetric hydrogenation or kinetic resolution can yield the (3R)-enantiomer . Characterization of enantiomeric purity requires chiral HPLC or polarimetry .
Q. What analytical techniques are critical for characterizing (3R)-3-(2-Fluorophenyl)morpholine?
Answer:
- Nuclear Magnetic Resonance (NMR): H and F NMR confirm substituent positions and fluorine interactions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
- Chiral Chromatography: Ensures enantiomeric purity (>98% via chiral HPLC) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Answer: Stability studies involve:
- Thermogravimetric Analysis (TGA): Evaluates thermal decomposition.
- pH-Dependent Hydrolysis: Incubation in buffers (pH 1–13) with HPLC monitoring to detect degradation products .
- Light Sensitivity: UV-Vis spectroscopy under controlled light exposure to assess photostability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for (3R)-3-(2-Fluorophenyl)morpholine derivatives?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, conflicting IC values may arise from differences in membrane permeability or receptor isoform expression .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing fluorine with chloro groups) to isolate activity drivers .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain divergent binding affinities .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-configured intermediates to direct stereochemistry .
- Enzymatic Resolution: Lipases or esterases selectively hydrolyze undesired enantiomers .
- Continuous Flow Chemistry: Enhances reproducibility and reduces racemization via controlled reaction parameters (temperature, residence time) .
Q. How do fluorophenyl-morpholine derivatives interact with biological targets, and what experimental designs validate these mechanisms?
Answer:
- Radioligand Binding Assays: Use H-labeled analogs to quantify affinity for receptors (e.g., serotonin or dopamine transporters) .
- Cryo-EM/X-ray Crystallography: Resolve binding modes in complex with targets like G-protein-coupled receptors (GPCRs) .
- Kinetic Studies: Surface plasmon resonance (SPR) measures association/dissociation rates to distinguish competitive vs. allosteric inhibition .
Q. What computational methods predict the pharmacokinetic properties of (3R)-3-(2-Fluorophenyl)morpholine?
Answer:
- ADMET Prediction: Tools like SwissADME estimate absorption, distribution, and cytochrome P450 interactions based on logP and topological polar surface area (TPSA) .
- Density Functional Theory (DFT): Models metabolic pathways (e.g., oxidative defluorination) and reactive intermediate formation .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
Answer:
- Quality Control (QC): Implement strict purity thresholds (>98% via HPLC) and validate batches with NMR/MS .
- Standardized Assay Protocols: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Stress Testing: Expose compounds to accelerated degradation (heat, light) to identify instability-linked discrepancies .
Methodological Innovations
Q. What novel catalytic systems improve the efficiency of fluorophenyl-morpholine synthesis?
Answer:
Q. How can high-throughput screening (HTS) platforms prioritize (3R)-3-(2-Fluorophenyl)morpholine derivatives for further study?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
